Benzoic acid, 3-[[(4-carboxyphenyl)methyl]amino]-2,4,6-triiodo-
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Overview
Description
Benzoic acid, 3-[[(4-carboxyphenyl)methyl]amino]-2,4,6-triiodo- is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of three iodine atoms and a carboxyphenylmethylamino group attached to the benzoic acid core. The presence of iodine atoms makes it a significant compound in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3-[[(4-carboxyphenyl)methyl]amino]-2,4,6-triiodo- typically involves multiple steps. One common method includes the iodination of a benzoic acid derivative followed by the introduction of the carboxyphenylmethylamino group. The reaction conditions often require the use of strong acids or bases, and the reactions are usually carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using iodine or iodine-containing reagents. The subsequent steps involve the introduction of the carboxyphenylmethylamino group through nucleophilic substitution reactions. The entire process is optimized to maximize yield and purity while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[[(4-carboxyphenyl)methyl]amino]-2,4,6-triiodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of iodine atoms or the reduction of the carboxyphenylmethylamino group.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like hydrochloric acid, bases like sodium hydroxide, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce benzoic acid derivatives with different functional groups, while substitution reactions can lead to the formation of various substituted benzoic acids.
Scientific Research Applications
Benzoic acid, 3-[[(4-carboxyphenyl)methyl]amino]-2,4,6-triiodo- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in diagnostic imaging due to the presence of iodine atoms, which enhance contrast in imaging techniques.
Industry: Used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Benzoic acid, 3-[[(4-carboxyphenyl)methyl]amino]-2,4,6-triiodo- involves its interaction with molecular targets in biological systems. The iodine atoms in the compound can interact with proteins and enzymes, leading to changes in their activity. The carboxyphenylmethylamino group can also interact with cellular components, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler compound with a single carboxyl group attached to a benzene ring.
4-(Aminomethyl)benzoic acid: Contains an aminomethyl group attached to the benzoic acid core.
Tetrakis(4-carboxyphenyl)porphyrin: A more complex compound with multiple carboxyphenyl groups attached to a porphyrin core.
Uniqueness
Benzoic acid, 3-[[(4-carboxyphenyl)methyl]amino]-2,4,6-triiodo- is unique due to the presence of three iodine atoms, which impart distinct chemical and biological properties. This makes it particularly useful in applications requiring high atomic number elements, such as diagnostic imaging.
Properties
CAS No. |
62642-75-5 |
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Molecular Formula |
C15H10I3NO4 |
Molecular Weight |
648.96 g/mol |
IUPAC Name |
3-[(4-carboxyphenyl)methylamino]-2,4,6-triiodobenzoic acid |
InChI |
InChI=1S/C15H10I3NO4/c16-9-5-10(17)13(12(18)11(9)15(22)23)19-6-7-1-3-8(4-2-7)14(20)21/h1-5,19H,6H2,(H,20,21)(H,22,23) |
InChI Key |
DJNUYQSZMQJOMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=C(C=C(C(=C2I)C(=O)O)I)I)C(=O)O |
Origin of Product |
United States |
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